molecular formula C18H37NO3 B13818540 Ammonium 3-octyloxiran-2-octanoate CAS No. 61792-39-0

Ammonium 3-octyloxiran-2-octanoate

Cat. No.: B13818540
CAS No.: 61792-39-0
M. Wt: 315.5 g/mol
InChI Key: QEJJTNVKOQFTEP-UHFFFAOYSA-N
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Description

Ammonium 3-octyloxiran-2-octanoate is an ionic compound comprising a 3-octyloxiran-2-octanoate backbone paired with an ammonium counterion. Its molecular structure features an oxirane (epoxide) ring, an octanoate ester chain, and a branched octyl group. The ammonium group enhances its polarity and water solubility compared to non-ionic ester analogs. This compound is registered under CAS No. 85006-09-3 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .

Properties

CAS No.

61792-39-0

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

azanium;8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C18H34O3.H3N/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;/h16-17H,2-15H2,1H3,(H,19,20);1H3

InChI Key

QEJJTNVKOQFTEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-octyloxiran-2-octanoate typically involves the reaction of octyl epoxide with ammonium octanoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted alcohols or amines.

Scientific Research Applications

Ammonium 3-octyloxiran-2-octanoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ammonium 3-octyloxiran-2-octanoate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 3-octyloxiran-2-octanoate core but differing in ester or salt substituents.

Structural and Functional Differences

Table 1: Key Properties of Ammonium 3-Octyloxiran-2-Octanoate and Analogs
Compound Name Molecular Formula Substituent Group Physical State Solubility Reactivity Profile
This compound C₁₉H₃₇NO₄ (NH₄⁺) Ammonium Solid Water-soluble High (ionic interactions)
Hexyl 3-octyloxiran-2-octanoate C₂₄H₄₆O₃ Hexyl ester Liquid Organic solvents Moderate (epoxide ring strain)
2-Ethylhexyl 3-octyloxiran-2-octanoate C₂₄H₄₆O₃ 2-Ethylhexyl ester Liquid Organic solvents Moderate
Methylcyclohexyl 3-octyloxiran-2-octanoate C₂₅H₄₆O₃ Methylcyclohexyl ester Viscous liquid Lipophilic Lower (steric hindrance)

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